Methyl 2-bromo-6-iodobenzoate
Description
Significance of Methyl 2-bromo-6-iodobenzoate as a Versatile Synthetic Intermediate
The primary significance of this compound lies in its capacity to undergo selective, sequential cross-coupling reactions. The differential reactivity of the carbon-iodine and carbon-bromine bonds is the cornerstone of its utility. The C-I bond is more reactive towards oxidative addition with transition metal catalysts, such as palladium, than the C-Br bond. This allows chemists to selectively functionalize the iodine-bearing position while leaving the bromine atom intact for a subsequent, different coupling reaction.
This stepwise functionalization is a powerful strategy for the convergent synthesis of unsymmetrical biaryl compounds and other complex structures. For instance, a Suzuki-Miyaura coupling can be performed at the iodo position, followed by a Sonogashira, Stille, or Negishi coupling at the bromo position. This versatility has been harnessed in the synthesis of a variety of compounds, including diaryl acetylenes, which have been investigated as potential hypoxia-inducible factor-1 (HIF-1) inhibitors with anti-proliferative properties. nih.gov In one such study, this compound was treated with (4-methoxyphenyl)boronic acid in a Suzuki-Miyaura reaction, demonstrating its utility in constructing biphenyl (B1667301) frameworks. rsc.orgresearchgate.net
The compound has also been shown to have anti-proliferative effects in its own right, inhibiting the growth of various cancer cell lines by arresting the cell cycle and inducing apoptosis. rsc.org This dual role as both a key building block and a potential therapeutic agent underscores its importance in modern chemical research.
Historical Context and Evolution of Halogenated Benzoate (B1203000) Esters in Chemical Synthesis
Halogenated aromatic compounds have been fundamental building blocks in organic synthesis for over a century. ambeed.com The journey began with early discoveries of electrophilic aromatic substitution reactions, which allowed for the direct installation of halogen atoms onto benzene (B151609) rings. rsc.org These halogenated benzenes were initially used in simple substitution reactions but their true potential was unlocked with the advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century.
The development of reactions like the Ullmann coupling, and later the Nobel Prize-winning Suzuki-Miyaura, Heck, and Negishi reactions, transformed the field. rsc.org These methods provided reliable ways to form carbon-carbon bonds, a central challenge in organic synthesis. Halogenated benzoate esters, in particular, became highly valuable substrates due to the electron-withdrawing nature of the ester group, which can influence the reactivity of the aromatic ring.
The evolution from mono-halogenated to di- and poly-halogenated benzoates marked a significant advance. Compounds like this compound represent a sophisticated stage in this evolution, where the specific identity and position of each halogen are strategically chosen to enable complex, multi-step synthetic sequences. This allows for the construction of intricate molecular designs that would be difficult to achieve through other methods. The ability to perform sequential couplings on a single, readily available starting material has made these reagents indispensable for creating diverse libraries of molecules for drug discovery and materials science.
Overview of Current Research Landscape and Future Directions for this compound
The current research landscape for this compound and related compounds is vibrant and focused on several key areas. A major thrust is the continued development of novel bioactive molecules. As mentioned, its use in the synthesis of HIF-1 inhibitors for potential cancer therapy is a prime example. nih.gov Researchers are actively exploring new coupling partners and reaction conditions to generate a wide array of derivatives for biological screening.
Another active area of research is the development of more efficient and sustainable catalytic systems for cross-coupling reactions. While palladium catalysts are highly effective, there is a continuous effort to develop catalysts based on more abundant and less expensive metals like copper and nickel. rsc.org Furthermore, the design of new ligands that can enhance the selectivity and reactivity of these catalysts is a field of intense investigation.
Looking to the future, the demand for sophisticated building blocks like this compound is expected to grow. The increasing complexity of drug candidates and functional materials necessitates precise and flexible synthetic tools. We can anticipate the development of new di- and poly-halogenated intermediates with even more refined reactivity profiles. Moreover, the integration of these chemical tools with emerging technologies like automated synthesis and synthetic biology could open up new frontiers in the rapid and efficient creation of novel molecules with tailored properties. The principles of selective reactivity embodied by this compound will undoubtedly continue to inspire the design of next-generation synthetic strategies.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1261840-81-6 | nih.gov |
| Molecular Formula | C₈H₆BrIO₂ | |
| Molecular Weight | 340.94 g/mol | |
| Physical Form | Solid | |
| Purity | ≥95% | |
| InChI Key | FYAVLNMQBCJMLV-UHFFFAOYSA-N |
Table 2: Synthesis of this compound
| Precursor | Reagents and Conditions | Product | Yield | Source(s) |
| 2-Bromo-6-iodobenzoic acid | Potassium carbonate, Methyl iodide, Acetone, 40°C, 5h | This compound | 100% | nih.gov |
Table 3: Spectroscopic Data for 2-Bromo-6-iodobenzoic acid (Precursor to this compound)
| Type | Data | Source(s) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.09 (dd, J = 7.8, 7.9 Hz, 1H), 7.68 (d, J = 7.9 Hz, 1H), 7.87 (d, J = 7.8 Hz, 1H) | |
| HRMS (ESI) | [M − H]⁻ calcd for C₇H₄BrIO₂, 324.8367; found, 324.8369 |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-6-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAVLNMQBCJMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthetic Analysis and Strategic Disconnections for Methyl 2 Bromo 6 Iodobenzoate
Identification of Key Synthons and Precursors
Based on the retrosynthetic analysis, the key precursors for the synthesis of Methyl 2-bromo-6-iodobenzoate can be identified. The synthesis reported in the literature starts with 2-bromobenzoic acid. nih.gov
The key steps and precursors are as follows:
Iodination: 2-Bromobenzoic acid is first iodinated to produce 2-bromo-6-iodobenzoic acid. This reaction is carried out using N-iodosuccinimide (NIS) in the presence of a palladium acetate (B1210297) catalyst. nih.gov
Esterification: The resulting 2-bromo-6-iodobenzoic acid is then converted to its methyl ester, this compound. This is achieved by reacting the acid with methyl iodide in the presence of a base like potassium carbonate. nih.gov
The following table summarizes the key precursors and intermediates in the synthesis of this compound.
| Compound Name | Role in Synthesis | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Bromobenzoic acid | Starting Material | 88-65-3 | C₇H₅BrO₂ | 201.02 |
| 2-Bromo-6-iodobenzoic acid | Intermediate | Not Available | C₇H₄BrIO₂ | 326.91 |
| This compound | Final Product | 1261840-81-6 | C₈H₆BrIO₂ | 340.94 |
| N-Iodosuccinimide | Reagent (Iodinating Agent) | 516-12-1 | C₄H₄INO₂ | 224.98 |
| Palladium Acetate | Catalyst | 3375-31-3 | C₄H₆O₄Pd | 224.50 |
| Methyl Iodide | Reagent (Methylating Agent) | 74-88-4 | CH₃I | 141.94 |
| Potassium Carbonate | Reagent (Base) | 584-08-7 | K₂CO₃ | 138.21 |
Analysis of Halogen Orthogonality in Benzoic Acid Derivatives
Halogen orthogonality refers to the differential reactivity of two or more different halogen atoms on the same molecule, allowing for selective chemical transformations at one halogen site while leaving the other(s) intact. In the context of di-halogenated benzoic acid derivatives like this compound, this concept is crucial for designing sequential cross-coupling reactions.
The reactivity of aryl halides in common palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, or Buchwald-Hartwig) generally follows the order: I > Br > Cl > F. This difference in reactivity is attributed to the bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a low-valent transition metal catalyst, such as palladium(0), compared to the stronger C-Br bond.
This inherent reactivity difference allows for the selective functionalization of the iodine-bearing position of this compound while the bromine atom remains unreacted. For instance, a Sonogashira coupling could be performed selectively at the C-I bond, followed by a subsequent coupling reaction at the C-Br bond under more forcing conditions. This orthogonality is a powerful tool in the synthesis of complex, multi-substituted aromatic compounds. nih.govapolloscientific.co.uk
Strategic Considerations for Regioselective Functionalization
The regioselective synthesis of 2,6-disubstituted benzoic acids like the precursor to this compound requires careful control over the introduction of the halogen substituents. The carboxyl group of benzoic acid is a meta-directing deactivator in electrophilic aromatic substitution. However, it can act as a directing group in ortho-lithiation reactions. google.com
In the documented synthesis of 2-bromo-6-iodobenzoic acid, the starting material is 2-bromobenzoic acid. nih.gov The introduction of the iodine atom at the C6 position, ortho to the bromine and the carboxylic acid, is achieved through a palladium-catalyzed C-H activation/iodination. The carboxylic acid group can act as a directing group, facilitating the functionalization of the adjacent C-H bond. memphis.edunih.gov This directed C-H functionalization is a powerful strategy for achieving regioselectivity that might be difficult to obtain through classical electrophilic substitution. lookchem.com
The choice of the iodinating agent, N-iodosuccinimide, and the palladium catalyst is critical for the success of this transformation. nih.gov This method avoids the potential for mixtures of isomers that might arise from direct halogenation of benzoic acid itself. The steric hindrance provided by the existing bromine atom at the C2 position also likely plays a role in directing the incoming iodine to the other ortho position (C6).
The acidity of ortho-halogenated benzoic acids is greater than that of benzoic acid itself, a factor that can influence reaction conditions. brainly.in The subsequent esterification of 2-bromo-6-iodobenzoic acid to the final product is a standard transformation that does not affect the regiochemistry of the halogen substituents. nih.govchemicalbook.com
Advanced Synthetic Methodologies for Methyl 2 Bromo 6 Iodobenzoate
Esterification Reactions for Methyl Benzoate (B1203000) Formation
Esterification is a fundamental reaction in organic synthesis and a common final step in the preparation of Methyl 2-bromo-6-iodobenzoate from its corresponding carboxylic acid, 2-bromo-6-iodobenzoic acid. This transformation is typically achieved under acidic conditions, most famously through the Fischer-Speier esterification method.
The reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The acid protonates the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. A subsequent nucleophilic attack by methanol leads to a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the methyl ester.
| Reaction | Reagents | Catalyst | Typical Conditions |
| Fischer-Speier Esterification | 2-Bromo-6-iodobenzoic acid, Methanol (CH₃OH) | Concentrated Sulfuric Acid (H₂SO₄) | Reflux |
| --- | --- | --- | --- |
This table outlines the standard Fischer-Speier esterification for the formation of the target methyl benzoate.
Alternative methods for esterification that avoid strongly acidic conditions include the use of reagents like diazomethane (CH₂N₂) or thionyl chloride (SOCl₂) followed by methanol. The reaction with thionyl chloride first converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methanol to form the ester. While highly efficient, these methods require careful handling of hazardous reagents.
Regioselective Halogenation Strategies
Achieving the specific 2-bromo-6-iodo substitution pattern on a methyl benzoate scaffold requires sophisticated halogenation strategies that can override the natural directing effects of the substituents. The methyl ester group is a deactivating, meta-directing group, while halogens are deactivating but ortho, para-directing. stackexchange.comrsc.org Synthesizing a 2,6-dihalo-substituted benzoate thus necessitates methods that can precisely direct halogenation to the ortho positions.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. wikipedia.orgnih.gov The resulting aryllithium intermediate can then be trapped by an electrophile, such as a halogenating agent.
In the context of this compound synthesis, the ester group itself or a precursor functional group can act as a DMG. For instance, starting with methyl benzoate, a strong base like lithium diisopropylamide (LDA) can direct lithiation to the ortho position. acs.org The subsequent sequential introduction of iodine and bromine electrophiles (e.g., I₂ and a source of Br⁺ like 1,2-dibromotetrachloroethane) can furnish the desired product. The order of halogen introduction is crucial to control the final substitution pattern.
| Step | Description | Reagents | Intermediate/Product |
| 1. Lithiation | Directed ortho-metalation of an aromatic ester. | Aromatic Ester, Lithium Amide Base (e.g., LDA) | ortho-Lithiated Aromatic Ester |
| 2. Electrophilic Quench | Introduction of the first halogen. | Halogen Source (e.g., I₂, Br₂) | ortho-Halogenated Aromatic Ester |
| 3. Second Lithiation | Directed ortho-metalation of the mono-halogenated ester. | Mono-halogenated Ester, Lithium Amide Base | ortho, ortho'-Dilithiated or ortho-Lithiated Intermediate |
| 4. Second Electrophilic Quench | Introduction of the second halogen. | Second Halogen Source | Di-halogenated Aromatic Ester |
| --- | --- | --- | --- |
This table provides a generalized workflow for synthesizing di-ortho-halogenated benzoates using Directed ortho-Metalation.
The carboxylate group itself is also an effective DMG, suggesting that the halogenation sequence can be performed on the benzoic acid precursor before the final esterification step. organic-chemistry.org
Conventional electrophilic aromatic substitution involves an electrophile attacking the electron-rich benzene (B151609) ring. masterorganicchemistry.combyjus.comuomustansiriyah.edu.iq The regiochemical outcome is governed by the electronic properties of the substituents already present. libretexts.org For a methyl benzoate precursor, direct electrophilic halogenation would yield primarily meta-substituted products. rsc.org To achieve the 2,6-disubstitution pattern, the directing effects must be manipulated.
One strategy involves using a starting material where the directing groups cooperate or where steric hindrance blocks undesired positions. For example, starting with a precursor that has a strongly activating, ortho-directing group at the C1 position (which will later be converted to the methyl ester) can facilitate halogenation at the C2 and C6 positions.
Catalyst-controlled C-H activation has also emerged as a powerful tool for regioselective halogenation. nih.gov Palladium catalysts, for example, can be used with a directing group to selectively functionalize a specific C-H bond, often at the ortho position, with a halogen source like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). nih.gov
The halogen dance reaction is a base-catalyzed isomerization where a halogen atom migrates to a different position on an aromatic ring. wikipedia.orgrsc.org This rearrangement is driven by the formation of a more stable carbanion intermediate. wikipedia.org The reaction typically proceeds via a sequence of deprotonation and halogen-metal exchange steps. acs.org
This methodology can be a powerful tool for accessing substitution patterns that are difficult to obtain through direct synthesis. rsc.orgwhiterose.ac.uk For instance, a readily available isomer, such as Methyl 3-bromo-5-iodobenzoate, could potentially be isomerized to a different regioisomer under the influence of a strong, non-nucleophilic base like LDA. The ultimate position of the halogens is determined by thermodynamics, with the carbanion being most stable when adjacent to electron-withdrawing groups. wikipedia.org While less common for synthesizing specific ortho-dihalo isomers, the halogen dance remains a relevant consideration in the chemistry of polyhalogenated aromatics.
Multi-step Synthetic Sequences from Simpler Aromatic Precursors
The synthesis of this compound is often best approached through a logical, multi-step sequence that builds complexity in a controlled manner. This typically involves the synthesis of a key intermediate, such as the corresponding carboxylic acid, which is then esterified in the final step.
The most direct route to this compound is through the esterification of 2-bromo-6-iodobenzoic acid. The synthesis of this key carboxylic acid precursor can be accomplished through several routes, often starting from more readily available materials like anthranilic acid (2-aminobenzoic acid).
A common sequence involves:
Diazotization and Sandmeyer Reaction: Starting with a substituted aminobenzoic acid, the amino group can be converted into a diazonium salt, which is then displaced by a halogen (iodine or bromine) via a Sandmeyer or related reaction.
Directed Halogenation: As described in section 3.2.1, directed ortho-metalation of a suitable benzoic acid derivative can be used to introduce the halogens sequentially. For example, starting with 2-bromobenzoic acid, DoM can be used to introduce an iodine atom at the 6-position.
Oxidation of a Side Chain: A precursor like 1-bromo-3-iodo-2-methylbenzene could be oxidized (e.g., with potassium permanganate) to form 2-bromo-6-iodobenzoic acid.
Once the 2-bromo-6-iodobenzoic acid is synthesized and purified, its conversion to this compound is straightforward via the esterification methods detailed in section 3.1. sigmaaldrich.comchemicalbook.com
Alternative Benzoate Starting Materials
The synthesis of this compound is not limited to the functionalization of simple benzene rings or benzoic acids. Advanced strategies often employ benzoate esters that already possess one of the required halogen substituents or a precursor functional group. These alternative starting materials can provide more direct and sometimes more regioselective pathways to the target molecule. The primary approaches involve either the sequential halogenation of a monohalogenated methyl benzoate or the conversion of an amino group via a Sandmeyer reaction.
Sequential Halogenation of Monohalogenated Methyl Benzoates
A logical approach to synthesizing this compound is to start with a methyl benzoate molecule that is already substituted with either a bromine or an iodine atom at one of the desired positions. The two most viable starting materials for this strategy are Methyl 2-bromobenzoate and Methyl 2-iodobenzoate. The synthesis then proceeds by introducing the second, different halogen atom onto the aromatic ring via electrophilic aromatic substitution.
The success of this method hinges on the directing effects of the substituents already present on the benzene ring: the methoxycarbonyl group (-COOCH₃) and the halogen (Br or I).
Methoxycarbonyl Group: This group is deactivating and a meta-director due to its electron-withdrawing nature.
Halogen Atoms (Br, I): Halogens are also deactivating but are ortho, para-directors.
When both types of groups are present, their combined influence determines the position of the incoming electrophile. In the case of both Methyl 2-bromobenzoate and Methyl 2-iodobenzoate, the position ortho to the existing halogen (the 6-position) is sterically hindered and also activated by the halogen's ortho-directing effect. The outcome of the reaction depends on overcoming the steric hindrance and the deactivating effect of the ester group.
Iodination of Methyl 2-bromobenzoate: This pathway involves the introduction of an iodine atom onto the Methyl 2-bromobenzoate ring. The bromo group directs incoming electrophiles to the ortho and para positions. The ester group directs meta. The 6-position is ortho to the bromine and meta to the ester, making it a potential, albeit sterically hindered, site for iodination.
Bromination of Methyl 2-iodobenzoate: Conversely, starting with Methyl 2-iodobenzoate, a bromine atom is introduced. chemicalbook.com The directing effects are similar, with the iodo group also being an ortho, para-director. The reaction would target the 6-position for bromination.
Sandmeyer Reaction from Amino-Substituted Benzoates
The Sandmeyer reaction provides a powerful and versatile method for introducing halogens onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a halide. wikipedia.orggeeksforgeeks.org This methodology can be adapted to synthesize this compound by starting with an appropriately substituted methyl aminobenzoate.
A key advantage of this route is the high regioselectivity offered by the placement of the initial amino group. For instance, a synthetic route could begin with Methyl 2-amino-6-bromobenzoate. The amino group can be converted to a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid. google.com Subsequent treatment with an iodide source, such as potassium iodide (KI), would replace the diazonium group with iodine, yielding the final product. A similar strategy could be envisioned starting from Methyl 2-amino-6-iodobenzoate, followed by a Sandmeyer bromination using a copper(I) bromide catalyst. lscollege.ac.inbyjus.com
The general sequence for this pathway is:
Diazotization: The starting methyl amino-halobenzoate is treated with sodium nitrite and a mineral acid (e.g., H₂SO₄ or HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt.
Halogen Displacement: The diazonium salt is then reacted with a halide source. For iodination, potassium iodide is typically sufficient. google.com For bromination, copper(I) bromide (CuBr) is used as a catalyst to facilitate the substitution. byjus.com
This approach avoids the potential formation of undesired isomers that can occur in direct electrophilic halogenation of a substituted ring.
Interactive Data Table: Synthetic Pathways from Alternative Benzoates
| Starting Material | Key Reagents | Reaction Type | Product |
| Methyl 2-bromobenzoate | I₂, Oxidizing Agent (e.g., HNO₃) | Electrophilic Aromatic Iodination | This compound |
| Methyl 2-iodobenzoate | Br₂, Lewis Acid (e.g., FeBr₃) | Electrophilic Aromatic Bromination | This compound |
| Methyl 2-amino-6-bromobenzoate | 1. NaNO₂, H₂SO₄2. KI | Diazotization followed by Sandmeyer-type Iodination | This compound |
| Methyl 2-amino-6-iodobenzoate | 1. NaNO₂, HBr2. CuBr | Diazotization followed by Sandmeyer Bromination | This compound |
Reactivity and Mechanistic Studies of Methyl 2 Bromo 6 Iodobenzoate in Cross Coupling Reactions
Palladium-Catalyzed Cross-Coupling Reactions of Methyl 2-bromo-6-iodobenzoate
Palladium catalysts are instrumental in activating the carbon-halogen bonds of this compound, thereby enabling the formation of new carbon-carbon bonds. The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The selectivity and efficiency of these transformations are profoundly influenced by various factors, including the choice of ligands, the nature of the base, and the specific reaction conditions employed.
Suzuki-Miyaura Cross-Coupling with Organoboronic Acids
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, involving the reaction of an organohalide with an organoboronic acid in the presence of a palladium catalyst and a base. libretexts.org In the case of this compound, the reaction can be directed to occur selectively at the more reactive C-I bond.
The choice of phosphine ligand is critical in modulating the reactivity and selectivity of the Suzuki-Miyaura coupling. Ligands influence the steric and electronic properties of the palladium center, thereby affecting the rates of oxidative addition and reductive elimination. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often employed to promote efficient catalysis.
In a study on the Suzuki-Miyaura coupling of ortho-substituted bromoanilines, the use of a preformed palladacycle catalyst, CataCXium A Pd G3, was found to be uniquely effective. nih.gov This highlights the importance of the ligand architecture in facilitating the coupling of challenging substrates. Different palladium catalysts can exhibit varying levels of activity, and the selection of an appropriate ligand is crucial for achieving high yields. For instance, in a screening of catalysts for the coupling of an ortho-bromoaniline, several common palladium catalysts yielded little to no product, underscoring the specific role of the ligand in promoting the desired transformation. nih.gov
| Entry | Catalyst | Yield (%) |
|---|---|---|
| 1 | CataCXium A Pd G3 | 95 |
| 2 | Pd(dppf)Cl2 | <10 |
| 3 | Pd(OAc)2/SPhos | <10 |
| 4 | Pd(OAc)2/XPhos | <10 |
The base plays a crucial role in the Suzuki-Miyaura coupling, primarily by activating the organoboronic acid for the transmetalation step. researchgate.net The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. researchgate.net The choice of base can significantly impact the reaction rate and yield. Common bases used include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.
The effectiveness of a particular base can be influenced by the solvent and the specific substrates involved. For instance, in the coupling of ortho-bromoanilines, cesium carbonate (Cs₂CO₃) in a dioxane/water mixture was found to be effective. nih.gov The basicity and solubility of the base are important factors to consider for optimal reaction performance.
The efficiency of the Suzuki-Miyaura cross-coupling of this compound is influenced by both steric and electronic factors. The presence of two halogen substituents at the ortho positions relative to the ester group creates a sterically hindered environment around the reaction centers. This steric hindrance can affect the approach of the palladium catalyst and the subsequent steps of the catalytic cycle.
Electronically, the iodine atom is a better leaving group than the bromine atom due to the weaker C-I bond strength, leading to preferential oxidative addition at the C-I bond. The electron-withdrawing nature of the methyl ester group can also influence the reactivity of the aryl halide.
Sonogashira Cross-Coupling with Terminal Alkynes
The Sonogashira coupling is a powerful method for the formation of C(sp²)–C(sp) bonds, involving the reaction of an aryl or vinyl halide with a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. organic-chemistry.org For this compound, the Sonogashira reaction can be performed selectively at the C-I bond.
Copper(I) salts, such as CuI, are commonly used as co-catalysts in the Sonogashira reaction. The role of the copper is to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.org This copper-mediated pathway is generally more efficient than the direct reaction of the alkyne with the palladium center.
Optimization of the Sonogashira coupling often involves screening different palladium catalysts, copper sources, bases, and solvents to achieve the best results. For instance, in the functionalization of substituted quinolines via a modified Sonogashira coupling, various palladium catalysts and bases were screened, with Pd(PPh₃)₄ and Cs₂CO₃ in 1,4-dioxane emerging as an effective system. researchgate.net The choice of solvent can also have a significant impact on the reaction outcome. researchgate.net
| Entry | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Pd2(dba)3 | K2CO3 | 1,4-Dioxane | 52 |
| 2 | Pd2(dba)3 | Cs2CO3 | 1,4-Dioxane | 57 |
| 3 | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane | 70 |
| 4 | Pd(PPh3)4 | Cs2CO3 | 1,4-Dioxane | 78 |
| 5 | Pd(PPh3)4 | Cs2CO3 | Toluene | 31 |
Formation of Acetylene-linked Diaryl Compounds
The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. nih.gov For a substrate like this compound, this reaction offers a pathway to synthesize acetylene-linked diaryl compounds in a stepwise manner.
Due to the significantly higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond, the first Sonogashira coupling occurs selectively at the C-I position. biosynth.com This chemoselectivity allows for the isolation of the mono-alkynylated intermediate, methyl 2-bromo-6-(alkynyl)benzoate, under carefully controlled conditions, typically using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. nih.govbiosynth.com
Once the mono-alkynylated product is obtained, a second Sonogashira coupling can be performed at the less reactive C-Br position to introduce a second aryl group, yielding an unsymmetrical diarylacetylene. researchgate.netuni-muenchen.de This second step generally requires more forcing conditions, such as higher temperatures or more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like XPhos), to facilitate the oxidative addition of the palladium catalyst to the stronger C-Br bond. researchgate.net This sequential approach provides a reliable strategy for the controlled synthesis of complex, unsymmetrically substituted diarylacetylenes. uni-muenchen.de
Table 1: Illustrative Conditions for Sequential Sonogashira Coupling
Disclaimer: The following data is illustrative of typical conditions and expected outcomes for a dihaloarene like this compound, based on established principles of chemoselectivity. Specific experimental results for this exact compound were not available in the searched literature.
| Step | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Expected Outcome |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25-50 | Selective coupling at C-I |
| 2 | 4-Ethynyltoluene | PdCl₂(XPhos)₂ / CuI | K₂CO₃ | Dioxane | 80-100 | Coupling at remaining C-Br |
Heck Reaction with Olefins
The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, creating substituted alkenes by coupling aryl halides with olefins in the presence of a palladium catalyst and a base. nih.gov With this compound, the differential reactivity of the C-I and C-Br bonds again dictates the reaction's course, allowing for selective mono-arylation of an olefin at the C-I position under mild conditions. chemrxiv.org
The choice of the palladium catalyst and associated ligands is critical for achieving high efficiency and selectivity in the Heck reaction. For the initial, more facile coupling at the C-I bond, standard catalyst precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often sufficient. biosynth.comnih.gov
To achieve a subsequent coupling at the more robust C-Br bond, more sophisticated catalyst systems are generally required. Modern catalysts for the activation of less reactive aryl bromides (and chlorides) often feature sterically hindered and electron-rich alkylphosphine or N-heterocyclic carbene (NHC) ligands. sigmaaldrich.com Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or bulky biarylphosphines (e.g., CPhos) can promote the challenging oxidative addition step at the C-Br bond, enabling the second Heck reaction to proceed. sigmaaldrich.com The reaction conditions, including the choice of base (e.g., triethylamine, potassium carbonate) and solvent, also play a significant role in catalyst activity and stability. nih.gov
The regioselectivity of the Heck reaction—whether the aryl group adds to the more substituted (α-position) or less substituted (β-position) carbon of the olefin—is influenced by both electronic and steric factors. chemrxiv.orgacs.org For common olefins like acrylates, which contain an electron-withdrawing group, the insertion typically occurs to place the aryl group at the β-position, leading to the linear product. acs.org This outcome is governed by electronic preferences during the migratory insertion step of the catalytic cycle. chemrxiv.org
However, the regioselectivity can be altered by the catalyst system. The use of bidentate phosphine ligands or specific reaction conditions that favor a "cationic pathway" can sometimes lead to the formation of the branched (α) product. biosynth.com Furthermore, significant steric hindrance on either the aryl halide substrate, such as the ortho-substituents in this compound, or on the catalyst's ligands can influence the transition state of the olefin insertion, thereby altering the regiochemical outcome. chemrxiv.org
Table 2: Expected Regioselectivity in the Heck Reaction
Disclaimer: This table illustrates the generally expected regiochemical outcomes in Heck reactions with a substrate like this compound. Actual results can vary based on precise conditions.
| Olefin | Catalyst System | Predominant Product | Rationale |
| Methyl Acrylate | Pd(OAc)₂ / PPh₃ | Linear (β-arylation) | Electronic preference of the electron-withdrawing group. acs.org |
| Styrene | Pd(OAc)₂ / PPh₃ | Linear (β-arylation) | Steric factors favor addition to the less substituted carbon. chemrxiv.org |
| Styrene | Pd(OAc)₂ / Bidentate Ligand (e.g., dppp) | Branched (α-arylation) | Can favor the cationic pathway, altering electronic control. biosynth.com |
Negishi Cross-Coupling with Organozinc Reagents
The Negishi cross-coupling, which pairs organozinc reagents with organic halides, is a highly versatile and functional-group-tolerant method for constructing C-C bonds. It is particularly effective for creating sp²-sp², sp²-sp³, and sp³-sp³ linkages.
In dihalo-substituted systems like this compound, the Negishi reaction exhibits excellent chemoselectivity. The palladium-catalyzed coupling proceeds preferentially at the more labile C-I bond. chemrxiv.org This allows for the selective introduction of an alkyl, vinyl, or aryl group from the corresponding organozinc reagent at the C-6 position while leaving the C-Br bond at the C-2 position intact for subsequent transformations. chemrxiv.org This site-selectivity is robust and forms the basis for sequential functionalization strategies. For instance, after a first Negishi coupling at the iodine-bearing position, the remaining bromine can be subjected to a second, different cross-coupling reaction (e.g., Suzuki, Stille, or another Negishi coupling) to build highly substituted aromatic structures. biosynth.com
While palladium is the most common catalyst for Negishi couplings, nickel-based catalysts offer a powerful alternative. Nickel catalysts can be particularly advantageous for coupling less reactive halides, such as aryl bromides and chlorides. Therefore, in a sequential coupling strategy with this compound, a nickel catalyst could be employed for the second coupling step at the C-Br bond, often under milder conditions than those required for a second palladium-catalyzed reaction.
Nickel catalysts sometimes exhibit different reactivity and selectivity profiles compared to their palladium counterparts. They are often more cost-effective and can be less sensitive to certain functional groups. Research has shown that nickel catalysts, often paired with nitrogen-based (e.g., Pybox) or phosphorus-based ligands, are highly effective for coupling both primary and secondary alkylzinc reagents with aryl bromides.
Table 3: Comparison of Catalysts in Chemoselective Negishi Coupling
Disclaimer: This table provides an illustrative comparison of catalyst systems for the sequential Negishi coupling of a substrate like this compound, based on general principles.
| Step | Halide Target | Organozinc Reagent | Catalyst System | Expected Efficacy |
| 1 | C-I | Phenylzinc chloride | Pd(PPh₃)₄ | High selectivity for C-I position under mild conditions. chemrxiv.org |
| 2 | C-Br | Ethylzinc bromide | Pd(OAc)₂ / CPhos | Effective for less reactive C-Br bond, requires stronger conditions/ligands. |
| 2 | C-Br | Ethylzinc bromide | NiCl₂(dppe) | Potentially more efficient and milder for C-Br bond activation. |
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed reactions represent an important class of transformations in organic synthesis, offering a more economical and sustainable alternative to palladium-catalyzed systems. These reactions are particularly effective for the formation of carbon-heteroatom bonds.
The copper-catalyzed variant of the Buchwald-Hartwig amination, often referred to as the Ullmann condensation or Ullmann-type amination, is a powerful method for forming C-N bonds. While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous systems, such as 2-halobenzoic acids. Research on the copper-catalyzed amination of 2-bromobenzoic acids demonstrates that the presence of a carboxylic acid group ortho to the halogen significantly influences the reaction's efficiency and selectivity. nih.gov This ortho-substituent effect is also expected to be operative for the methyl ester in this compound.
In a typical reaction, the copper(I) catalyst is believed to coordinate with the amine nucleophile. A plausible mechanism involves the initial formation of an active copper(I)-amine complex. This complex then undergoes oxidative addition with the aryl halide, leading to a transient copper(III) intermediate. Subsequent reductive elimination forms the desired C-N bond and regenerates the active copper(I) catalyst. nih.gov For a substrate like this compound, the reaction is expected to proceed selectively at the more reactive carbon-iodine bond (see Section 4.3.1).
The general conditions for such reactions often involve a copper(I) salt (e.g., CuI, Cu₂O), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. nih.gov The choice of ligand, often a diamine or an amino acid, can be crucial for achieving high yields and mild reaction conditions. researchgate.net
The Ullmann reaction, classically a copper-promoted homocoupling of aryl halides, has evolved into a broader class of "Ullmann-type" or "Ullmann condensation" reactions. These are copper-catalyzed cross-couplings that form carbon-heteroatom (C-O, C-N, C-S) and carbon-carbon bonds. researchgate.netrsc.org These reactions are mechanistically related to the copper-catalyzed amination described above and are particularly useful for substrates that may be challenging for palladium-based systems.
For this compound, Ullmann-type reactions would involve coupling with a variety of nucleophiles such as phenols, alcohols, thiols, or amides. The reaction typically proceeds via a mechanism involving oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination. rsc.org The reactivity order of the aryl halide is I > Br > Cl, ensuring that in this compound, the coupling would preferentially occur at the C-I bond.
Modern protocols often employ ligands such as 1,10-phenanthroline or N,N-dimethylglycine to facilitate the reaction at lower temperatures and with catalytic amounts of copper. researchgate.net The choice of base and solvent is critical and depends on the specific nucleophile being used. For example, the arylation of phenols (C-O coupling) often utilizes a strong base like cesium carbonate in a polar aprotic solvent.
A notable copper-catalyzed cross-coupling reaction involves the use of organozinc reagents. Specifically, a method has been developed for the coupling of iodobenzoates with bromozinc-difluorophosphonate, which is generated in situ from diethyl bromodifluoromethylphosphonate and zinc dust. This reaction provides a direct route to aryldifluorophosphonates, which are of significant interest in medicinal chemistry as non-hydrolyzable phosphate mimetics.
Studies have shown that this transformation is highly efficient for substrates containing an ortho-ester group, such as methyl 2-iodobenzoate. The reaction proceeds in high yield, highlighting the crucial role of the ortho-ester as a potential directing group. Given this substrate scope, this compound is an excellent candidate for this reaction, with the coupling expected to occur selectively at the C-I position.
The optimized conditions for this reaction involve a copper(I) halide catalyst (e.g., CuI or CuBr) and a diamine ligand, typically 1,10-phenanthroline (phen), in dioxane at 60 °C. The combination of these components was found to be essential for achieving high yields.
| Entry | Copper Source (mol %) | Ligand (mol %) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuBr (10) | phen (20) | DMF | 25 | Trace |
| 2 | CuBr (10) | phen (20) | Dioxane | 50 | 72 |
| 3 | CuBr (10) | phen (20) | Dioxane | 60 | 94 |
| 4 | None | phen (20) | Dioxane | 60 | NR |
| 5 | CuI (10) | phen (20) | Dioxane | 60 | 95 |
Data derived from studies on methyl 2-iodobenzoate, a close analog of the target compound. NR = No Reaction
Chemoselective Reactivity of Halogen Atoms
The presence of both iodine and bromine on the same aromatic ring allows for selective functionalization, leveraging the inherent differences in reactivity of the carbon-halogen bonds.
In transition metal-catalyzed cross-coupling reactions, the activation of the carbon-halogen bond via oxidative addition is a key step. The rate of this step is highly dependent on the nature of the halogen. The bond dissociation energies for carbon-halogen bonds on an aromatic ring follow the trend C-I < C-Br < C-Cl. Consequently, the C-I bond is weaker and more susceptible to cleavage by a low-valent metal catalyst.
This reactivity difference leads to high chemoselectivity in substrates containing multiple different halogens. For this compound, copper-catalyzed cross-coupling reactions will overwhelmingly occur at the C-I bond, leaving the C-Br bond intact for subsequent transformations. This allows for a stepwise, selective introduction of different functional groups onto the aromatic ring, making this compound a valuable building block in sequential synthesis strategies.
The reactivity of this compound is also governed by the steric and electronic environment of the aromatic ring. The two halogen atoms and the methyl ester group are positioned ortho to each other, creating a sterically crowded environment around the reaction centers.
Steric Influences: The bulky iodine and bromine atoms, along with the adjacent methyl ester group, can influence the approach of the catalyst and the nucleophile. This steric hindrance can affect the rate of reaction. organic-chemistry.orgmasterorganicchemistry.com In some cases, severe steric hindrance can accelerate aryl halide activation by favoring alternative, radical-based mechanistic pathways over the traditional 2-electron oxidative addition. However, typically, extreme steric crowding can slow down the reaction.
Electronic Influences: The methyl ester group (-CO₂Me) is an electron-withdrawing group. Electron-withdrawing substituents can make the aromatic ring more electron-deficient, which generally facilitates the oxidative addition step in cross-coupling reactions. Furthermore, the ortho-ester can act as a directing group, coordinating to the metal center and positioning it for a more facile activation of the adjacent C-I bond. This "ortho-effect" is a well-known phenomenon that can enhance the rate and selectivity of transformations at the ortho position. youtube.com The combination of these steric and electronic factors contributes to the unique reactivity profile of this compound in cross-coupling chemistry.
Reaction Kinetics and Thermodynamic Considerations
The efficiency and selectivity of cross-coupling reactions involving this compound are largely governed by the kinetics and thermodynamics of the elementary steps in the catalytic cycle. A detailed understanding of these factors is crucial for optimizing reaction conditions and predicting product outcomes. The presence of two different halogen substituents on the aromatic ring, iodine and bromine, introduces a competitive element in the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle.
Kinetic Studies:
Kinetic investigations of cross-coupling reactions provide insights into the reaction rates, the factors that influence them, and the sequence of bond-breaking and bond-forming events. For this compound, the primary kinetic question revolves around the selective activation of the C-I versus the C-Br bond.
It is a well-established principle in organic chemistry that the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > OTf > Br >> Cl. This trend is directly related to the carbon-halogen bond dissociation energies (BDEs), with the weaker C-I bond being more susceptible to cleavage during oxidative addition.
While specific rate constants for the oxidative addition of this compound are not extensively reported in the literature, computational studies on similar dihaloarenes and experimental observations on related systems provide a framework for understanding its kinetic behavior. Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms and have been applied to investigate the Suzuki-Miyaura cross-coupling of various aryl halides. For instance, DFT calculations have been used to determine the activation energies for the oxidative addition of different halobenzenes to palladium catalysts. nih.govresearchgate.net
The following table summarizes representative calculated activation energies for the oxidative addition of bromobenzene and iodobenzene, which can serve as a proxy for understanding the relative reactivity of the C-Br and C-I bonds in this compound.
| Aryl Halide | Catalyst System (Computational Model) | Activation Energy (kcal/mol) |
|---|---|---|
| Bromobenzene | Pd(PPh3)2 | 9.6 |
| Iodobenzene | Au20 | 44.6 |
| Bromobenzene | Pd–H-Beta zeolite | 2.6 |
Thermodynamic Considerations:
Thermodynamic parameters, such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide a deeper understanding of the energy landscape of a reaction. These parameters can be determined experimentally through temperature-dependent kinetic studies or calculated using computational methods.
The following table presents a conceptual overview of the thermodynamic parameters for the key steps in a typical Suzuki-Miyaura cross-coupling reaction. It is important to note that these are generalized values and the specific parameters for this compound would depend on the exact reaction conditions, catalyst, and coupling partner.
| Reaction Step | ΔH‡ (Enthalpy of Activation) | ΔS‡ (Entropy of Activation) | ΔG‡ (Gibbs Free Energy of Activation) | General Notes |
|---|---|---|---|---|
| Oxidative Addition | Relatively low and positive | Can be negative due to associative mechanism | Generally the rate-determining step | Favored for weaker C-X bonds (C-I vs. C-Br) |
| Transmetalation | Variable | Can be positive due to ligand exchange | Can be rate-limiting in some cases | Involves the transfer of the organic group from the organoboron reagent to the palladium center |
| Reductive Elimination | Generally exothermic (negative ΔH) | Often positive as it leads to product release | Typically has a low activation barrier | Forms the new C-C bond and regenerates the catalyst |
In the context of this compound, the significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond dictates that the oxidative addition will preferentially occur at the C-I position under standard cross-coupling conditions. This thermodynamic preference is the basis for the selective mono-functionalization of this substrate. Achieving diarylation would require more forcing conditions to overcome the higher activation barrier for the cleavage of the stronger C-Br bond. nih.gov
Applications of Methyl 2 Bromo 6 Iodobenzoate in the Synthesis of Complex Organic Molecules
Synthesis of Agrochemical Components
While Methyl 2-bromo-6-iodobenzoate is a versatile building block for various organic compounds, specific applications in the synthesis of agrochemical components are not extensively detailed in publicly available research literature. The development of new pesticides and herbicides often involves the creation of novel molecular scaffolds, and while the reactivity of this compound makes it a plausible candidate for such syntheses, direct examples are not prominently documented.
Synthesis of Pharmaceutical Components and Drug Candidates
The utility of this compound is most prominently demonstrated in the realm of medicinal chemistry and pharmaceutical synthesis. Its ability to serve as a scaffold for constructing complex molecules has made it an important intermediate in the development of potential new drugs.
The synthesis of biaryl and terphenyl structures is a cornerstone of modern drug discovery, as these motifs are present in numerous biologically active molecules. This compound is an ideal precursor for these systems due to the differential reactivity of its carbon-iodine and carbon-bromine bonds. The carbon-iodine bond is more reactive and can selectively participate in cross-coupling reactions (e.g., Suzuki coupling) while the carbon-bromine bond remains intact. This allows for a second, different coupling reaction to occur at the ortho-bromo position, enabling the controlled, stepwise synthesis of complex, unsymmetrical biaryl and terphenyl compounds. This synthetic strategy is crucial for creating libraries of compounds for drug screening. For instance, a related compound, methyl 6-bromo-2-naphthoate, is used in Suzuki coupling reactions to synthesize the biaryl core of drugs like Dasabuvir and Adapalene guidechem.com.
| Reaction Type | Bond Targeted | Outcome | Application |
| Suzuki Coupling | C-I (more reactive) | Forms first C-C bond | Synthesis of biphenyl (B1667301) core |
| Suzuki Coupling | C-Br (less reactive) | Forms second C-C bond | Elaboration to terphenyl systems |
This compound, also referred to as MIBI, has been identified as a synthetic compound with significant anti-proliferative effects both in laboratory cell cultures (in vitro) and in living organisms (in vivo) biosynth.com. Its primary mechanism of action involves the inhibition of Hypoxia-Inducible Factor-1 (HIF-1), a protein that plays a critical role in how tumor cells adapt to low-oxygen environments, a condition known as hypoxia biosynth.com. By inhibiting HIF-1, MIBI can suppress angiogenesis, the process by which new blood vessels form to supply the tumor with nutrients biosynth.com.
Research has shown that MIBI exhibits potent anticancer activity against a wide range of human cancer cell lines, including:
Colon carcinoma
Prostate carcinoma
Pancreatic adenocarcinoma
Leukemia
Lung cancer
Breast cancer
Ovarian cancer
The compound functions by arresting the cell cycle in the G1 phase and inducing apoptosis, or programmed cell death biosynth.com. This multifaceted activity makes it a promising candidate for further development in cancer therapeutics.
Chalcones are a class of organic compounds that are precursors to flavonoids and are known for a wide range of biological activities nih.gov. Specifically, chalcone (B49325) derivatives that incorporate a biphenyl (or biaryl) structure have shown potent inhibitory activity against various metabolic enzymes, such as carbonic anhydrases and cholinesterases researchgate.net. These enzymes are implicated in diseases like glaucoma and Alzheimer's disease researchgate.net.
Given that this compound is an excellent starting material for synthesizing the core biphenyl scaffold (as discussed in section 5.2.1), it serves as a crucial building block for creating these complex enzyme inhibitors. The synthetic route involves first using the di-halogenated compound to construct the biphenyl system, which is then further modified through reactions like the Claisen-Schmidt condensation to form the final biphenyl chalcone derivative researchgate.net.
| Compound Class | Biological Target | Therapeutic Potential | Role of this compound |
| Biphenyl Chalcones | Carbonic Anhydrase, Acetylcholinesterase | Glaucoma, Alzheimer's Disease | Precursor for the essential biphenyl core structure |
All-trans-retinoic acid (ATRA) is a metabolite of vitamin A used to treat skin disorders and some cancers, but it is unstable nih.gov. Novel analogues based on a diphenylacetylene (B1204595) scaffold have been developed to improve stability and bioactivity, showing potential as treatments for various cancers and neurodegenerative diseases nih.gov.
This compound is a suitable starting material for the synthesis of such diphenylacetylene structures. The two halogen atoms allow for sequential Sonogashira coupling reactions. In this process, one halogen (typically the more reactive iodine) is first coupled with a terminal alkyne. Subsequently, the second halogen (bromine) is coupled with another terminal alkyne. This stepwise approach provides a high degree of control over the final structure, enabling the synthesis of complex and precisely tailored diphenylacetylene-based drug candidates.
Role as a Building Block for Heterocyclic Compounds
Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in medicinal chemistry. Halogenated benzoic acids, such as 2-bromobenzoic acid, are established building blocks for constructing a variety of nitrogen-containing heterocycles researchgate.net. These syntheses often involve coupling the benzoic acid derivative with a nitrogen-containing compound, followed by a radical cyclization reaction to form the heterocyclic ring system researchgate.net.
As a di-halogenated methyl ester derivative, this compound offers multiple reactive sites for such transformations. It can be readily converted to the corresponding carboxylic acid or acid chloride to participate in these reaction pathways, serving as a versatile precursor for a wide range of heterocyclic structures, including isoindolinones and benzolactams, which are important scaffolds in pharmaceutical research researchgate.net.
Application in Materials Science and Polymer Chemistry
The utility of this compound in materials science lies in its potential to serve as a versatile building block for the creation of novel monomers. These monomers can then be polymerized to form materials with specific electronic, optical, or liquid crystalline properties. The differential reactivity of the carbon-iodine and carbon-bromine bonds is central to its application, with the C-I bond being more reactive in typical palladium-catalyzed cross-coupling reactions.
Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This structure imparts unique electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The synthesis of high-performance conjugated polymers often relies on the precise construction of monomers that can be linked together in a controlled manner.
This compound can be envisioned as a starting material for the synthesis of complex monomers through sequential, site-selective cross-coupling reactions such as the Sonogashira, Stille, and Suzuki reactions.
Selective Functionalization via Sonogashira Coupling:
The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for creating the building blocks of conjugated polymers. Due to the higher reactivity of the C-I bond, an alkyne can be selectively coupled at the 6-position of this compound, leaving the C-Br bond intact for subsequent reactions.
Step 1: Selective Sonogashira Coupling: Reaction with a terminal alkyne (e.g., trimethylsilylacetylene) in the presence of a palladium catalyst and a copper(I) co-catalyst would yield a 2-bromo-6-alkynylbenzoate derivative.
Step 2: Further Functionalization: The remaining bromo group can then be subjected to a second cross-coupling reaction (e.g., Suzuki or Stille coupling) to introduce another functional group, leading to a disubstituted monomer with a defined structure.
This stepwise approach allows for the creation of monomers with precisely controlled conjugation pathways, which is crucial for tuning the electronic properties of the final polymer.
Interactive Data Table: Reactivity of Halides in Palladium-Catalyzed Cross-Coupling Reactions
| Halogen (X in Ar-X) | Relative Rate of Oxidative Addition | Typical Cross-Coupling Reactions |
| Iodo (I) | ~100 | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig |
| Bromo (Br) | ~1 | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig |
| Chloro (Cl) | ~10-5 | Suzuki, Stille (with specific catalysts), Buchwald-Hartwig |
This table illustrates the general trend in reactivity, which allows for the selective functionalization of dihalogenated compounds like this compound.
Liquid crystalline polymers (LCPs) are materials that exhibit properties of both liquids and solids. They are composed of rigid mesogenic units that can self-assemble into ordered structures. Benzoic acid derivatives are commonly used as precursors for mesogenic units in LCPs.
This compound can be modified to create monomers for LCPs. The ortho-dihalogenated scaffold allows for the introduction of various side groups that can influence the liquid crystalline behavior of the resulting polymer. For instance, long alkyl or alkoxy chains can be introduced via cross-coupling reactions to promote the formation of mesophases. The ester group can also be hydrolyzed to the corresponding carboxylic acid, which can then be used to create hydrogen-bonded liquid crystals or be incorporated into polyester (B1180765) backbones.
Hypothetical Synthesis of a Liquid Crystalline Monomer:
Selective Suzuki Coupling: A long-chain alkyl or alkoxy-substituted arylboronic acid is coupled at the 6-position (iodine position) of this compound.
Second Suzuki Coupling: A different arylboronic acid is then coupled at the 2-position (bromine position).
Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid, yielding a functionalized benzoic acid derivative that can act as a mesogenic unit in an LCP.
Another potential application lies in the synthesis of polymers that can be modified after polymerization. For example, a polymer could be synthesized containing the 2-bromo-6-iodobenzoate moiety as a pendant group. The reactive halogen sites could then be used to attach other functional molecules, such as dyes, sensors, or biologically active compounds, leading to materials with highly specialized functions.
Spectroscopic Characterization and Analytical Techniques in Research of Methyl 2 Bromo 6 Iodobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton NMR (¹H NMR)
Proton NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons in the Methyl 2-bromo-6-iodobenzoate molecule. The aromatic region of the spectrum would be of particular interest, with the protons on the benzene (B151609) ring exhibiting distinct chemical shifts and coupling patterns influenced by the bromo, iodo, and methyl ester substituents. The methyl group of the ester function would be expected to appear as a singlet in the upfield region of the spectrum.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | Aromatic Protons |
Carbon-13 NMR (¹³C NMR)
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals would be indicative of their hybridization and the nature of the atoms attached to them. The carbonyl carbon of the ester group would be expected to resonate at a significantly downfield chemical shift.
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| Data not available | Carbonyl Carbon (C=O) |
| Data not available | Aromatic Carbons |
Heteronuclear Correlation Spectroscopies (e.g., HSQC, HMBC)
Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for unambiguously assigning the proton and carbon signals. An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, providing critical information about the connectivity of the molecular fragments.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion of this compound with very high precision. This accurate mass measurement would allow for the determination of its elemental composition, confirming the molecular formula C₈H₆BrIO₂.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be suitable for analyzing the purity of a sample of this compound and for obtaining its electron ionization (EI) mass spectrum. The mass spectrum would display a molecular ion peak corresponding to the molecular weight of the compound, as well as a series of fragment ion peaks that are characteristic of its structure. The isotopic pattern of the molecular ion peak would be particularly informative due to the presence of bromine and iodine, which have distinctive isotopic abundances.
Despite the outlined analytical approaches, the specific experimental data for this compound remains elusive in the public domain. The scientific community would benefit from the publication of a complete spectroscopic characterization of this compound to support future research endeavors.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC-MS serves as a crucial tool for both identification and quantification. The liquid chromatography stage separates the compound from impurities or other components in a mixture, after which the mass spectrometer fragments the molecule and detects the resulting ions.
This technique provides high sensitivity and selectivity, allowing for the detection of trace amounts of the compound. The mass spectrum provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is a definitive identifier. Computational tools can predict the collision cross-section (CCS) values, which represent the ion's size and shape in the gas phase, for various adducts of the molecule. These predicted values are instrumental in the tentative identification of the compound in complex matrices. uni.lu
Below is a table of predicted collision cross-section (CCS) values for different adducts of this compound, which are critical for its identification via ion mobility-mass spectrometry, a technique often coupled with LC-MS. uni.lu
| Adduct | m/z (Predicted) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 340.86688 | 148.4 |
| [M+Na]⁺ | 362.84882 | 153.8 |
| [M-H]⁻ | 338.85232 | 148.4 |
| [M+NH₄]⁺ | 357.89342 | 165.3 |
| [M+K]⁺ | 378.82276 | 149.6 |
| [M]⁺ | 339.85905 | 165.0 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds.
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups: the ester group (C=O and C-O bonds), the aromatic ring (C-C and C-H bonds), and the carbon-halogen bonds (C-Br and C-I). While an experimental spectrum for this specific compound is not publicly available, the expected absorption regions can be predicted based on established correlation tables. libretexts.orgvscht.cz
The table below outlines the principal functional groups of this compound and their expected characteristic IR absorption bands.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic | C-H stretch | 3100-3000 | Medium |
| Methyl | C-H stretch | 3000-2850 | Medium |
| Ester | C=O stretch | 1750-1735 | Strong |
| Aromatic | C=C stretch | 1600-1450 | Medium to Weak |
| Ester | C-O stretch | 1300-1000 | Strong |
| Aryl Halide | C-Br stretch | 680-515 | Medium to Strong |
| Aryl Halide | C-I stretch | 600-500 | Strong |
X-ray Crystallography for Solid-State Structure Determination
For this compound, which is a solid at room temperature, X-ray crystallography could provide invaluable information about its steric and electronic properties, as influenced by the bulky halogen substituents on the aromatic ring. sigmaaldrich.com However, as of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. A successful crystallographic analysis would yield precise data on the unit cell dimensions, space group, and atomic coordinates, confirming the substitution pattern and revealing intermolecular interactions in the solid state.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the separation, identification, and purification of this compound, as well as for determining its purity by separating it from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. The most common mode used for this type of analysis is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.
In a typical HPLC analysis, a solution of the compound is injected into the system. The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase. A detector, commonly a UV-Vis detector set to a wavelength where the analyte absorbs strongly, measures the concentration of the compound as it elutes from the column. The purity is then determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
The following table presents a set of typical, representative parameters for an HPLC method suitable for the analysis of this compound.
| Parameter | Typical Condition |
|---|---|
| Column | C18 (Octadecylsilyl), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (e.g., 25 °C) |
Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile compounds. Given the methyl ester functionality, this compound is sufficiently volatile to be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification or a Flame Ionization Detector (FID) for quantification.
In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (the mobile phase) carries the sample through the column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Lower boiling point compounds and those with weaker interactions travel through the column faster.
The following table outlines representative conditions for a GC method that could be used for the analysis of this compound.
| Parameter | Typical Condition |
|---|---|
| Column | Capillary column, e.g., DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen, constant flow (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |
Computational Chemistry and Theoretical Studies of Methyl 2 Bromo 6 Iodobenzoate
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For methyl 2-bromo-6-iodobenzoate, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential, all of which are fundamental to understanding its reactivity.
While specific, in-depth DFT studies on this compound are not extensively reported in publicly available literature, the principles can be applied based on studies of similar halogenated benzoates. The presence of two different halogen atoms (bromine and iodine) at the ortho positions, along with the electron-withdrawing methyl ester group, creates a unique electronic environment.
DFT calculations would typically involve optimizing the geometry of the molecule to find its most stable conformation. Subsequent calculations would provide key electronic parameters. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are of particular interest, as their energy gap is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl group and the halogen atoms, while the area around the hydrogen atoms of the methyl group and the aromatic ring would exhibit a more positive potential. This information is critical for predicting how the molecule will interact with other reagents.
Table 1: Representative Calculated Electronic Properties for a Dihalogenated Benzoate (B1203000)
| Property | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher stability and lower reactivity. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |
Note: The values in this table are representative and are based on typical DFT calculations for similar halogenated aromatic esters. Actual values for this compound would require specific calculations.
Molecular Dynamics Simulations of Reaction Pathways
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in various chemical environments, particularly to understand the mechanisms of its reactions. MD simulations model the movement of atoms and molecules over time, providing insights into reaction pathways, transition states, and the influence of solvent molecules.
A key area of interest for this compound is its participation in cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental in organic synthesis. Due to the presence of two different carbon-halogen bonds (C-Br and C-I), regioselectivity becomes a critical aspect. MD simulations can help to elucidate the factors governing which bond reacts preferentially. It is well-established that the C-I bond is generally more reactive than the C-Br bond in such reactions due to its lower bond dissociation energy. MD simulations could model the oxidative addition step of a palladium catalyst to the molecule, providing a dynamic picture of the catalyst's approach and interaction with the two different halogen-substituted positions.
For instance, a simulation could track the trajectory of a palladium(0) catalyst as it approaches the this compound molecule in a solvent box. By analyzing multiple trajectories, researchers can determine the preferred binding site and the energy barriers associated with the cleavage of the C-I versus the C-Br bond. These simulations can also reveal the role of steric hindrance from the ortho-substituents and the methyl ester group in influencing the reaction pathway.
Prediction of Reactivity and Selectivity in Catalytic Processes
Theoretical studies are instrumental in predicting the reactivity and selectivity of this compound in various catalytic processes. By combining DFT calculations for energetics with mechanistic hypotheses, a detailed understanding of what drives the reaction towards a specific outcome can be achieved.
In the context of palladium-catalyzed cross-coupling reactions, theoretical models can predict the relative rates of oxidative addition at the C-I and C-Br bonds. These predictions are often based on the calculated activation energies for the two competing pathways. The lower activation energy pathway will be the kinetically favored one.
DFT studies on similar dihalogenated aromatic compounds have consistently shown that the oxidative addition of a palladium(0) catalyst to a C-I bond has a significantly lower activation barrier than to a C-Br bond. This is attributed to the weaker C-I bond strength. Therefore, it is highly predictable that catalytic reactions involving this compound will exhibit high selectivity for the transformation at the iodine-bearing carbon.
Furthermore, computational models can explore the influence of different ligands on the palladium catalyst. The electronic and steric properties of the ligands can fine-tune the reactivity and selectivity of the catalytic system. Theoretical calculations can screen a variety of ligands to identify those that would enhance the desired reactivity or even potentially reverse the inherent selectivity, although the latter would be a significant challenge. A study on the copper-catalyzed cross-coupling of iodobenzoates using DFT has highlighted the important role of the carboxylate group in directing the reaction, a factor that would also be at play with this compound. core.ac.uk
Table 2: Representative Calculated Activation Energies for Competing Oxidative Addition Pathways
| Reacting Bond | Catalyst System | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
| C-I | Pd(PPh₃)₄ | 15-20 | Favored pathway |
| C-Br | Pd(PPh₃)₄ | 25-30 | Disfavored pathway |
Note: These values are illustrative and based on typical computational studies of similar substrates. The actual activation energies would depend on the specific catalyst, ligands, and solvent system used.
Quantitative Structure-Activity Relationship (QSAR) Studies for Pharmaceutical Applications
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies focusing solely on this compound are readily available, the principles of QSAR can be applied to predict its potential pharmaceutical properties based on its structural features.
In a QSAR study, various molecular descriptors are calculated for a set of molecules with known biological activities. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. A mathematical model is then developed to relate these descriptors to the observed activity.
For a compound like this compound, relevant descriptors would include:
LogP (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Polar Surface Area (TPSA): Related to the polarity of the molecule and its ability to permeate cell membranes.
Molecular Weight: A basic but important descriptor related to size.
Electronic Descriptors: Such as the energies of the HOMO and LUMO, and atomic charges, which can be important for receptor binding.
Steric Descriptors: Describing the three-dimensional shape and bulk of the molecule.
By comparing the calculated descriptors for this compound with those of known active pharmaceutical ingredients (APIs), it might be possible to make tentative predictions about its potential biological targets or to identify potential liabilities. For instance, a high LogP value might suggest good membrane permeability but could also indicate potential issues with solubility and metabolism.
It is important to note that QSAR models are predictive tools and any hypotheses generated would require experimental validation. The value of QSAR in this context is primarily for lead generation and for prioritizing compounds for further experimental investigation in drug discovery pipelines.
Future Perspectives and Emerging Research Avenues for Methyl 2 Bromo 6 Iodobenzoate
Development of More Sustainable and Greener Synthetic Routes
The increasing emphasis on environmental responsibility in the chemical industry is driving the development of sustainable synthetic methods. chemistryjournals.net Traditional multi-step syntheses of polysubstituted aromatics often involve harsh reagents, toxic solvents, and generate significant chemical waste. chemistryjournals.net Future research on Methyl 2-bromo-6-iodobenzoate is geared towards aligning its production with the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer chemicals and processes. chemistryjournals.net
Key strategies for greener synthesis of this compound and its analogs include:
Catalytic Processes: Shifting from stoichiometric reagents to catalytic methods can significantly reduce waste and improve atom economy. For instance, developing catalytic halogenation techniques that offer high regioselectivity would be a major advancement.
Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a core tenet of green chemistry. chemistryjournals.net Research into performing the synthesis and subsequent reactions of this compound in these benign media is a promising avenue.
Biocatalysis and Synthetic Metabolism: Harnessing enzymes or engineered metabolic pathways for halogenation offers a highly specific and environmentally friendly alternative to traditional chemical methods. dtu.dk Exploring enzymatic routes for the selective bromination or iodination of a benzoate (B1203000) precursor could provide a novel and sustainable production method. dtu.dk
The goal is to create synthetic routes that are not only efficient but also minimize environmental impact, a concept known as "greenness-by-design". rsc.org
Exploration of Novel Catalytic Systems for Cross-Coupling
The bromo and iodo substituents on this compound are ideal handles for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The differential reactivity of the C-I and C-Br bonds allows for selective, sequential functionalization.
Future research is focused on developing and employing novel catalytic systems to enhance the efficiency, selectivity, and scope of these reactions.
| Catalyst Type | Potential Application for this compound | Research Focus |
| Copper-based Catalysts | Can be used for cross-coupling reactions, with the benzoate ester potentially acting as a directing group to influence reaction outcomes. acs.org | Developing more efficient and versatile copper catalysts for coupling with a wide range of partners, including those containing phosphonate groups. acs.orgrsc.org |
| Ruthenium-based Catalysts | Offers alternative reactivity for C-O bond activation, which could be applied in novel transformations of derivatives. rsc.org | Exploring Ru(0) catalysts for selective cross-coupling reactions that are tolerant of various functional groups, potentially including the halogens present on the target molecule. rsc.org |
| Palladium-based Catalysts | Traditionally used for Suzuki, Heck, and Sonogashira couplings. | Designing new ligands to precisely control the selective reaction at either the C-I or C-Br bond, enabling the synthesis of complex, di-ortho-substituted products. |
The exploration of these advanced catalytic systems will enable chemists to construct intricate molecules with greater precision and efficiency, starting from readily available precursors like this compound.
Expansion of Applications in New Chemical Biology and Materials Science Fields
The unique structural features of this compound make it an attractive starting material for molecules with potential applications in burgeoning fields beyond traditional organic synthesis.
Chemical Biology: The compound can serve as a scaffold for synthesizing novel bioactive molecules. For instance, it has been identified as a component in the synthesis of compounds with anti-proliferative effects on cancer cells, capable of inducing apoptosis and arresting the cell cycle. biosynth.com Future work could involve creating libraries of derivatives for screening against various biological targets, such as proteins involved in oncogenic pathways.
Materials Science: The di-ortho-substituted biaryl structures that can be synthesized from this precursor are important in the development of advanced materials. rsc.org These include Organic Light-Emitting Diodes (OLEDs), where the specific stereochemistry and electronic properties of the molecules are crucial for device performance. Research is aimed at using this compound to create novel organic materials with tailored photophysical properties.
High-Throughput Experimentation and Automation in Synthesis and Screening
The discovery of new reactions, catalysts, and bioactive molecules is being accelerated by the adoption of high-throughput experimentation (HTE) and laboratory automation. nih.gov These technologies allow for the rapid synthesis and screening of large numbers of compounds in a miniaturized format, significantly reducing time, cost, and waste. nih.govrug.nlrsc.org
Future research involving this compound will likely leverage these approaches:
Automated Synthesis: Using robotic platforms and acoustic dispensing technology, libraries of derivatives can be synthesized on a nanomole scale in microplates. nih.govrug.nlrsc.org This allows for the rapid exploration of a wide chemical space to optimize reaction conditions or discover molecules with desired properties.
High-Throughput Screening (HTS): The synthesized libraries can be directly screened for catalytic activity or biological function without purification. nih.govrug.nl Techniques like differential scanning fluorimetry (DSF) and microscale thermophoresis (MST) can be used to quickly identify "hits" that bind to a target protein or catalyze a specific reaction. nih.govrug.nl
This combination of automated, nanoscale synthesis and rapid screening represents a paradigm shift in chemical research, enabling faster discovery cycles for new materials and therapeutics derived from versatile building blocks like this compound. rsc.org
Q & A
Q. What are the optimized synthetic routes for Methyl 2-bromo-6-iodobenzoate, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves sequential halogenation and esterification. A validated protocol ( ) uses 2-bromo-6-iodobenzoic acid (4) as a precursor. React with potassium carbonate (K₂CO₃) and methyl iodide (CH₃I) in acetone under reflux. Key steps:
Esterification : Use a 2:1 molar ratio of K₂CO₃ to substrate to ensure complete deprotonation.
Methylation : Add excess CH₃I (1.5 equivalents) to drive the reaction to completion.
Purification : Employ silica gel column chromatography with ethyl acetate/hexane (1:4) for optimal separation.
Typical yield: 85–90%. Contaminants (e.g., unreacted acid) can reduce purity; monitor via TLC (Rf = 0.3 in 1:4 EtOAc/hexane). Adjust reaction time (12–24 hrs) based on substrate solubility .
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- ¹H NMR (DMSO-d6): Peaks at δ 7.09 (dd, J = 7.8–7.9 Hz, 1H), 7.68 (d, J = 7.9 Hz, 1H), 7.87 (d, J = 7.8 Hz, 1H) confirm aromatic protons and ester group .
- HRMS : Match experimental m/z ([M + H]⁺ = 340.94) with theoretical values to validate molecular formula (C₈H₆BrIO₂) .
- X-ray diffraction : Use SHELX programs for crystallographic refinement. SHELXL resolves thermal motion artifacts in halogenated aromatic systems, critical for confirming iodine/bromine positions .
Advanced Research Questions
Q. How does the electronic environment of this compound influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing ester group directs electrophilic substitution to the para position relative to the ester. Bromine and iodine, being ortho/para directors, compete in Suzuki-Miyaura couplings. Experimental design:
- Substrate screening : Compare reactivity with Pd(PPh₃)₄ vs. Pd(OAc)₂ to assess ligand effects.
- DFT calculations : Map electrostatic potential surfaces (e.g., using Gaussian 16) to predict reactive sites.
- Kinetic studies : Monitor reaction progress via HPLC to quantify regioselective product ratios.
Evidence shows iodine’s higher leaving-group ability dominates in SNAr reactions, but steric hindrance from the ester group may suppress para substitution .
Q. What strategies reconcile discrepancies between theoretical and experimental NMR data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes. Mitigation steps:
Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency.
Variable-temperature NMR : Identify conformational exchange (e.g., ester rotamers) by observing peak coalescence at elevated temps.
Computational modeling : Simulate NMR shifts (e.g., with ADF or ORCA) using solvent-polarizable continuum models (PCM).
Example: Aromatic proton shifts in DMSO-d6 may deviate by 0.1–0.3 ppm due to hydrogen bonding with the ester carbonyl .
Q. How can computational tools predict the environmental toxicity of this compound?
- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models:
- Data sources : Compile logP (octanol-water partition coefficient) and persistence metrics from EPI Suite.
- Toxicity prediction : Apply TEST (Toxicity Estimation Software Tool) to estimate LC50 for aquatic organisms.
- Degradation pathways : Simulate hydrolysis rates with Gaussian-based transition-state modeling.
Preliminary studies suggest iodine’s lability increases bioaccumulation risk, but ester hydrolysis may mitigate toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
